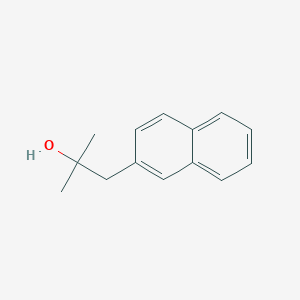

1-(2-Naphthyl)-2-methyl-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-naphthalen-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYRILWIKYHNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 2 Naphthyl 2 Methyl 2 Propanol

Alcohol Functional Group Reactivity

The tertiary nature of the alcohol in 1-(2-Naphthyl)-2-methyl-2-propanol governs its reactivity, particularly in derivatization and elimination reactions.

Derivatization Reactions (e.g., Acylation, Urethane Formation)

The hydroxyl group of 1-(2-Naphthyl)-2-methyl-2-propanol can be readily converted into esters and urethanes, which are valuable transformations for introducing new functional groups or for use as protecting groups.

Acylation: Esterification of this tertiary alcohol is typically achieved through acylation using acyl chlorides or anhydrides. Due to the steric hindrance around the tertiary hydroxyl group, these reactions often require the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with a stoichiometric base like triethylamine (B128534) to neutralize the acid byproduct.

Urethane Formation: The reaction with isocyanates provides a straightforward route to carbamate (B1207046) (urethane) derivatives. This reaction is often catalyzed by organotin compounds or amines and proceeds readily with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.

Table 1: Representative Derivatization Reactions

| Reactant | Reagent | Catalyst | Product |

| 1-(2-Naphthyl)-2-methyl-2-propanol | Acetyl chloride | DMAP, Triethylamine | 1-(2-Naphthyl)-2-methylpropan-2-yl acetate |

| 1-(2-Naphthyl)-2-methyl-2-propanol | Phenyl isocyanate | Dibutyltin dilaurate | 1-(2-Naphthyl)-2-methylpropan-2-yl phenylcarbamate |

Dehydration Pathways

The acid-catalyzed dehydration of 1-(2-Naphthyl)-2-methyl-2-propanol is a classic example of an E1 elimination reaction. The process is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule generates a stable tertiary carbocation. The reaction concludes with the removal of a proton from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of an alkene.

Given the structure of the intermediate carbocation, two primary alkene products can be formed, with the more substituted and conjugated alkene being the major product according to Zaitsev's rule.

Table 2: Potential Dehydration Products

| Product Name | Structure | Comments |

| 2-(prop-1-en-2-yl)naphthalene | Major product, more substituted double bond | |

| 2-(2-methylprop-1-en-1-yl)naphthalene | Minor product, less substituted double bond |

Naphthyl Moiety Transformations

The naphthalene (B1677914) ring system in 1-(2-Naphthyl)-2-methyl-2-propanol is susceptible to a range of transformations that can further functionalize the molecule.

Aromatic Substitution Reactions (e.g., Friedel-Crafts)

The electron-rich naphthalene ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. The existing alkyl substituent on the 2-position of the naphthalene ring is an activating group and directs incoming electrophiles primarily to the 1, 3, 6, and 8 positions. The regioselectivity can be influenced by the reaction conditions, including the choice of catalyst and solvent. For instance, in Friedel-Crafts acylation of naphthalene systems, the use of non-polar solvents often favors substitution at the alpha-position (1-position), while polar solvents can lead to the thermodynamically more stable beta-substituted product.

Table 3: Potential Friedel-Crafts Acylation Products

| Reagent | Catalyst | Potential Product(s) |

| Acetyl chloride | Aluminum chloride | 1-Acetyl-2-(2-methylpropan-2-ol-2-yl)naphthalene and other isomers |

It is important to note that the Lewis acid catalyst used in Friedel-Crafts reactions can also promote the dehydration of the tertiary alcohol, leading to a mixture of products.

Hydrogenation and Hydrogenolysis Reactions

The aromatic naphthalene core can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions (temperature, pressure), either partial or complete saturation of the naphthalene ring can be achieved. For example, using a palladium on carbon (Pd/C) catalyst under milder conditions might lead to the selective reduction of one of the aromatic rings, yielding a tetralin derivative. More forcing conditions with catalysts like rhodium on alumina (B75360) can lead to the fully saturated decalin derivative.

Hydrogenolysis, the cleavage of a bond by hydrogen, is also a possible transformation under hydrogenation conditions. The carbon-oxygen bond of the tertiary alcohol is generally stable, but under harsh conditions, it could be cleaved, leading to the formation of 2-tert-butylnaphthalene.

Table 4: Potential Hydrogenation and Hydrogenolysis Products

| Reaction Type | Catalyst | Potential Product(s) |

| Partial Hydrogenation | Pd/C | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-methyl-2-propanol |

| Full Hydrogenation | Rh/Al2O3 | 1-(decahydronaphthalen-2-yl)-2-methyl-2-propanol |

| Hydrogenolysis | High temperature, strong catalyst | 2-tert-butylnaphthalene |

Formation of Complex Naphthyl-Containing Derivatives

The reactivity profile of 1-(2-Naphthyl)-2-methyl-2-propanol allows for its use as a building block in the synthesis of more complex molecules. For example, a Friedel-Crafts reaction could be performed on the naphthyl ring, followed by dehydration of the alcohol to introduce an alkene functionality. This alkene could then undergo further reactions such as epoxidation or polymerization. Alternatively, derivatization of the alcohol, followed by transformations on the naphthyl ring, can lead to a diverse array of multifunctional compounds with potential applications in materials science and medicinal chemistry.

Cycloalkylation Reactions

Cycloalkylation reactions involving 1-(2-Naphthyl)-2-methyl-2-propanol would typically proceed via the formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. This electrophilic species could then participate in intramolecular or intermolecular C-C bond formation with an appropriate nucleophile, such as an aromatic ring.

An important consideration in such reactions is the potential for intramolecular Friedel-Crafts type reactions. In this scenario, the generated carbocation could attack the electron-rich naphthalene ring, leading to the formation of a new cyclic structure. The regioselectivity of such a cyclization would be influenced by the electronic and steric properties of the naphthalene ring system.

Despite the theoretical potential for such transformations, a comprehensive review of the scientific literature reveals a lack of specific studies detailing the cycloalkylation of 1-(2-Naphthyl)-2-methyl-2-propanol. While the broader field of Friedel-Crafts alkylation and related cyclization reactions is well-established eurjchem.comresearchgate.netrsc.orgresearchgate.netmasterorganicchemistry.com, specific examples utilizing this particular tertiary alcohol as the starting material are not readily found in published research.

Mechanistic Investigations of Reactions Involving 1 2 Naphthyl 2 Methyl 2 Propanol

Reaction Pathway Elucidation and Intermediates

Reactions involving 1-(2-Naphthyl)-2-methyl-2-propanol, particularly in nucleophilic substitution and elimination reactions, are expected to proceed through a carbocation intermediate. This is characteristic of tertiary alcohols, where the stability of the resulting carbocation dictates the predominant reaction pathway.

The primary step in many reactions of 1-(2-Naphthyl)-2-methyl-2-propanol is the protonation of the hydroxyl group by an acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequently, the departure of a water molecule leads to the formation of a tertiary carbocation. The stability of this carbocation is a key factor in the reaction mechanism. In the case of 1-(2-Naphthyl)-2-methyl-2-propanol, the tertiary carbocation is significantly stabilized by two main factors:

Hyperconjugation: The three methyl groups attached to the carbocationic center donate electron density, helping to disperse the positive charge.

Resonance: The adjacent 2-naphthyl group provides substantial resonance stabilization by delocalizing the positive charge over its aromatic ring system.

This highly stabilized carbocation intermediate can then undergo one of two primary reaction pathways:

Nucleophilic Substitution (SN1): A nucleophile can attack the carbocationic center, leading to the formation of a substitution product. The planarity of the carbocation allows the nucleophile to attack from either face, which has significant stereochemical implications.

Elimination (E1): A weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the carbocationic center, resulting in the formation of an alkene. Due to the presence of multiple beta-hydrogens on the methyl groups, the primary elimination product would be 2-(2-Naphthyl)-1-propene.

The competition between SN1 and E1 pathways is a common feature of reactions involving tertiary alcohols and is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature.

Transition State Analysis and Kinetic Studies

The rate law for these reactions can be expressed as:

Rate = k [1-(2-Naphthyl)-2-methyl-2-propanol]

Where 'k' is the rate constant.

Transition state analysis for the rate-determining step involves the heterolytic cleavage of the C-O bond. The transition state has a significant degree of carbocationic character, with a partial positive charge on the tertiary carbon and a partial negative charge on the departing water molecule. The stability of this transition state is heavily influenced by the same factors that stabilize the carbocation intermediate, namely hyperconjugation and resonance with the naphthyl group.

Kinetic studies on analogous systems, such as the solvolysis of other tertiary alcohols, have provided valuable insights. For instance, studies on the reaction of the 2-naphthyl radical with acetylene have shown that the formation of adducts involves activation energy barriers. While not a direct analog, this highlights the energetic considerations in reactions involving the naphthyl moiety.

Role of Stereochemistry in Reaction Mechanisms

If the reaction is initiated with a chiral variant of 1-(2-Naphthyl)-2-methyl-2-propanol (assuming a stereocenter could be introduced, for instance, by isotopic labeling), the stereochemical outcome of the reaction provides critical information about the mechanism.

In an SN1 reaction, the formation of a planar carbocation intermediate leads to the loss of stereochemical information from the starting material. The incoming nucleophile can attack the carbocation from either the top or bottom face with equal probability. This typically results in the formation of a racemic mixture of enantiomeric products, meaning both retention and inversion of configuration are observed.

However, the degree of racemization can be influenced by the formation of ion pairs. The departing leaving group may remain in close proximity to the carbocation for a short period, forming a "contact ion pair" or a "solvent-separated ion pair." In such cases, the leaving group can partially shield one face of the carbocation, leading to a slight preference for attack from the opposite face, resulting in a product with a slight excess of the inverted configuration.

For the E1 elimination pathway, stereochemistry is also a consideration in the formation of different alkene isomers if the substrate structure allows for it. However, for 1-(2-Naphthyl)-2-methyl-2-propanol, elimination leads to a single alkene product, 2-(2-Naphthyl)-1-propene, which does not exhibit E/Z isomerism.

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a critical role in the reaction mechanism and rate for processes involving 1-(2-Naphthyl)-2-methyl-2-propanol. The unimolecular nature of the SN1 and E1 pathways is highly favored by polar, protic solvents.

Polar Protic Solvents: Solvents such as water, alcohols (methanol, ethanol), and carboxylic acids are particularly effective at promoting SN1 and E1 reactions for several reasons:

Stabilization of the Transition State and Carbocation: The polar nature of these solvents helps to stabilize the charge separation in the transition state leading to the carbocation. The ability of protic solvents to form hydrogen bonds is especially effective in solvating and stabilizing the carbocation intermediate and the leaving group.

Nucleophilicity: In many cases, the protic solvent can also act as the nucleophile in a process known as solvolysis.

The rate of SN1 reactions is significantly accelerated in more polar protic solvents. The dielectric constant of the solvent is often used as a measure of its polarity and ability to support charge separation.

| Solvent | Dielectric Constant (approx.) | Relative Rate of SN1 Reaction (qualitative) |

| Acetic Acid | 6 | Slow |

| Methanol | 33 | Moderate |

| Water | 80 | Fast |

Polar Aprotic Solvents: Solvents like acetone (B3395972), DMSO, and DMF are polar but lack acidic protons. While they can solvate cations, they are less effective at stabilizing the transition state and carbocation intermediate compared to protic solvents. Therefore, SN1 and E1 reactions are generally slower in polar aprotic solvents.

Nonpolar Solvents: Nonpolar solvents such as hexane and benzene are poor choices for promoting SN1 or E1 reactions as they cannot effectively stabilize the charged intermediates and transition states.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-Naphthyl)-2-methyl-2-propanol by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a related compound, 2-methyl-1-phenyl-2-propanol, the signals corresponding to the different protons can be assigned based on their chemical shifts and multiplicities. chemicalbook.com For 1-(2-Naphthyl)-2-methyl-2-propanol, analogous assignments can be predicted. The protons of the two methyl groups are equivalent and would appear as a singlet, integrating to six hydrogens. The methylene (B1212753) (-CH2-) protons adjacent to the naphthyl group would also produce a singlet, integrating to two hydrogens. The hydroxyl (-OH) proton typically appears as a broad singlet. The seven protons of the naphthyl group would exhibit complex splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 1-(2-Naphthyl)-2-methyl-2-propanol, distinct signals would be expected for the quaternary carbon of the tertiary alcohol, the two equivalent methyl carbons, the methylene carbon, and the ten carbons of the naphthyl ring. The specific chemical shifts are influenced by the electron density around each carbon atom.

A detailed analysis of a similar compound, 2-methyl-1-propanol, using the n+1 rule helps in understanding the splitting patterns observed in high-resolution NMR spectra. youtube.comchemicalbook.com This rule predicts the multiplicity of a signal based on the number of adjacent non-equivalent protons. For instance, in 2-methyl-1-propanol, the CH2 group appears as a doublet due to coupling with the adjacent CH proton. youtube.comchemicalbook.com While 1-(2-Naphthyl)-2-methyl-2-propanol lacks such direct proton-proton coupling between the aliphatic protons, this principle is fundamental to interpreting the complex splitting of the naphthyl protons.

Table 1: Predicted ¹H NMR Data for 1-(2-Naphthyl)-2-methyl-2-propanol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | ~1.3 | Singlet | 6H |

| Methylene (-CH₂-) | ~3.0 | Singlet | 2H |

| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H |

| Naphthyl (Ar-H) | ~7.4 - 8.0 | Multiplet | 7H |

Table 2: Predicted ¹³C NMR Data for 1-(2-Naphthyl)-2-methyl-2-propanol

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl (-CH₃) | ~30 |

| Methylene (-CH₂-) | ~50 |

| Quaternary Carbon (C-OH) | ~75 |

| Naphthyl Carbons | ~125 - 135 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of 1-(2-Naphthyl)-2-methyl-2-propanol through analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion [M]⁺•. The molecular weight of 1-(2-Naphthyl)-2-methyl-2-propanol is 200.28 g/mol . guidechem.com The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. For tertiary alcohols like 1-(2-Naphthyl)-2-methyl-2-propanol, a common fragmentation pathway is the loss of a methyl group (CH₃•, mass 15) via alpha-cleavage to form a stable tertiary carbocation. This would result in a prominent peak at m/z 185. Another characteristic fragmentation is the loss of a water molecule (H₂O, mass 18), which is common for alcohols. libretexts.org

The fragmentation pattern can be predicted by analogy with similar compounds. For example, in the mass spectrum of 2-methyl-2-propanol, the base peak is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ fragment formed by the loss of a methyl radical. docbrown.info Similarly, for 1-(2-Naphthyl)-2-methyl-2-propanol, the cleavage of the C-C bond adjacent to the oxygen atom is expected. The loss of the entire tert-butyl alcohol fragment is also a possibility, leading to a naphthylmethyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-(2-Naphthyl)-2-methyl-2-propanol

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 200 | [C₁₄H₁₆O]⁺• | (Molecular Ion) |

| 185 | [C₁₃H₁₃O]⁺ | CH₃• |

| 182 | [C₁₄H₁₄]⁺• | H₂O |

| 141 | [C₁₁H₉]⁺ | C₃H₇O• |

| 59 | [C₃H₇O]⁺ | C₁₁H₉• |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying functional groups present in 1-(2-Naphthyl)-2-methyl-2-propanol.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. docbrown.infoyoutube.com The broadness of this peak is a result of intermolecular hydrogen bonding. Strong C-H stretching vibrations from the aliphatic methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of a tertiary alcohol typically appears as a strong band around 1150-1200 cm⁻¹. The aromatic C=C stretching vibrations of the naphthyl ring will give rise to several bands in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations will appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern of the naphthyl ring. docbrown.info

Raman spectroscopy also provides information on the vibrational modes. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations of the naphthyl group are typically strong and well-defined. The Raman spectrum of the related 2-naphthol (B1666908) shows characteristic peaks for the C-C and C-O stretching vibrations. researchgate.net For 1-(2-Naphthyl)-2-methyl-2-propanol, the Raman spectrum would be expected to show prominent peaks corresponding to the vibrations of the naphthyl ring system, as well as the C-C backbone of the propanol (B110389) chain.

Table 4: Characteristic IR and Raman Bands for 1-(2-Naphthyl)-2-methyl-2-propanol

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | Strong | Medium to Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong | Medium to Strong |

| C-O Stretch (Tertiary Alcohol) | 1150-1200 | Medium | Strong (IR) |

| Naphthyl Ring Vibrations | Various | Strong | Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive information on the bond lengths, bond angles, and conformation of 1-(2-Naphthyl)-2-methyl-2-propanol, as well as how the molecules pack together in a crystal lattice.

For 1-(2-Naphthyl)-2-methyl-2-propanol, X-ray crystallography would reveal the exact conformation of the propanol side chain relative to the naphthyl ring. It would also show the details of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

1-(2-Naphthyl)-2-methyl-2-propanol is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotation (OR), are essential for assessing the enantiomeric purity of a sample. nih.gov

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. Therefore, CD spectroscopy can be used to quantify the relative amounts of the two enantiomers in a mixture. This technique can be particularly powerful when coupled with High-Performance Liquid Chromatography (HPLC-CD), allowing for the simultaneous separation and enantiomeric analysis of chiral compounds. nih.gov

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound and its concentration. Pure enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate the plane of polarized light.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of fluorescent molecules. The naphthyl group in 1-(2-Naphthyl)-2-methyl-2-propanol is a well-known fluorophore.

Upon excitation with light of a suitable wavelength, the naphthyl moiety will be promoted to an excited electronic state. It then relaxes back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum, a plot of emission intensity versus wavelength, is characteristic of the molecule and its environment.

Studies on related naphthyl compounds, such as 1-naphthol (B170400) and 2-naphthol, have shown that their fluorescence properties are sensitive to their environment. nih.gov For 1-(2-Naphthyl)-2-methyl-2-propanol, fluorescence spectroscopy could be used to study its interactions with other molecules or its local environment in different solvents or biological systems. The quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state) are also important parameters that can be determined.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to predict molecular structure, electronic distribution, and spectroscopic characteristics. arxiv.orgyoutube.com For 1-(2-Naphthyl)-2-methyl-2-propanol, these calculations offer a detailed picture of its intrinsic properties.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 1-(2-Naphthyl)-2-methyl-2-propanol, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Using DFT methods, such as B3LYP with a 6-31G(d) basis set, the geometry of the molecule can be optimized. arxiv.orgnih.gov The resulting structure would reveal the spatial relationship between the planar naphthyl ring and the tetrahedral geometry around the tertiary carbon of the propanol (B110389) group. The presence of the bulky tert-butyl group is expected to significantly influence the orientation of the substituent relative to the naphthalene (B1677914) ring to minimize steric hindrance. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 1-(2-Naphthyl)-2-methyl-2-propanol

| Parameter | Predicted Value |

| C-C (Naphthyl) Bond Lengths | ~1.37 - 1.43 Å |

| C-C (Naphthyl-CH2) Bond Length | ~1.52 Å |

| C-C (CH2-C(OH)) Bond Length | ~1.54 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C (Naphthyl) Bond Angles | ~120° |

| H-O-C Bond Angle | ~109.5° |

Note: These values are illustrative and based on typical values for similar functional groups and structures calculated using DFT methods.

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO))

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and delocalization of electrons. nih.govwikipedia.orgresearchgate.net For 1-(2-Naphthyl)-2-methyl-2-propanol, NBO analysis can elucidate the electronic interactions between the naphthyl ring, the methylene (B1212753) bridge, and the propanol group.

The analysis would likely show significant π-electron delocalization within the naphthalene ring system. bibliotekanauki.pl Furthermore, hyperconjugative interactions between the filled bonding orbitals and the empty antibonding orbitals can be quantified. For instance, interactions between the C-C and C-H bonding orbitals of the propanol group and the π* orbitals of the naphthyl ring could be investigated to understand the electronic communication between these molecular fragments. The oxygen atom's lone pairs would be identified as key sites for potential hydrogen bonding. wikipedia.orgresearchgate.net

Table 2: Illustrative NBO Analysis Results for 1-(2-Naphthyl)-2-methyl-2-propanol

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) -> σ(C-C) | ~1.5 - 2.5 |

| σ(C-H) -> π(Naphthyl) | ~0.5 - 1.0 |

| π(Naphthyl) -> π*(Naphthyl) | > 20 |

Note: LP denotes a lone pair, and σ and π* represent antibonding orbitals. The values are representative examples of what might be expected from an NBO calculation.*

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. youtube.comnih.govresearchgate.net These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

For 1-(2-Naphthyl)-2-methyl-2-propanol, DFT calculations can predict the vibrational frequencies corresponding to the O-H stretch, C-H stretches, and the characteristic modes of the naphthalene ring. nih.gov Similarly, NMR chemical shifts for the different hydrogen and carbon atoms can be calculated, aiding in the structural elucidation of the compound. wiley.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, which would likely be dominated by π-π* transitions within the naphthalene chromophore. rsc.orgrsc.org

Table 3: Predicted Spectroscopic Data for 1-(2-Naphthyl)-2-methyl-2-propanol

| Spectroscopy Type | Predicted Feature | Approximate Value |

| IR | ν(O-H) stretch | ~3400-3600 cm⁻¹ |

| IR | ν(C-H) aromatic stretch | ~3050-3100 cm⁻¹ |

| IR | ν(C-H) aliphatic stretch | ~2850-3000 cm⁻¹ |

| ¹H NMR | δ(OH) | ~1.5-3.0 ppm |

| ¹H NMR | δ(CH₃) | ~1.2 ppm |

| ¹H NMR | δ(CH₂) | ~2.8 ppm |

| ¹H NMR | δ(Naphthyl) | ~7.4-8.0 ppm |

| ¹³C NMR | δ(C-OH) | ~70-75 ppm |

| ¹³C NMR | δ(Naphthyl) | ~125-135 ppm |

| UV-Vis | λ_max (π-π*) | ~270-290 nm |

Note: These are illustrative values and can be influenced by solvent and other experimental conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and flexibility. lumenlearning.comyoutube.comlibretexts.org For 1-(2-Naphthyl)-2-methyl-2-propanol, MD simulations can explore the rotational freedom around the single bonds connecting the naphthyl group and the propanol moiety.

By simulating the molecule's trajectory over time, the preferred conformations and the energy barriers between them can be identified. lumenlearning.com The simulations would likely show that the rotation around the bond connecting the methylene group to the naphthalene ring is somewhat restricted due to steric hindrance from the peri-hydrogen on the naphthalene ring and the bulky tert-butyl group. mdpi.com This would lead to a limited set of stable conformers.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Chiral Recognition)

Computational methods are also employed to study how molecules interact with each other. For 1-(2-Naphthyl)-2-methyl-2-propanol, these studies can reveal the nature of hydrogen bonding and its potential for chiral recognition. nih.govmdpi.com

The hydroxyl group of the molecule is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.govmdpi.comacs.org Computational studies can model the formation of dimers or larger clusters, held together by hydrogen bonds, and calculate the strength of these interactions. sioc-journal.cnresearchgate.netepa.gov These interactions are fundamental to the physical properties of the compound, such as its boiling point and solubility. libretexts.org

Given that the molecule is chiral if synthesized from an enantiomerically pure precursor, computational docking or molecular dynamics simulations can be used to study its interaction with other chiral molecules. aip.orgnih.govnih.govacs.org These studies are crucial for understanding how one enantiomer might be selectively recognized by a chiral receptor or catalyst, which is a key concept in enantioselective synthesis and drug design. mdpi.comnih.gov The combination of the aromatic naphthyl group and the chiral center provides a framework for specific π-π stacking and hydrogen bonding interactions that can lead to effective chiral recognition. aip.org

Applications in Non Biological Chemistry and Materials Science

Role as Chiral Building Block in Organic Synthesis

In the field of asymmetric synthesis, the development of chiral ligands and catalysts is paramount for controlling the stereochemical outcome of chemical reactions. The 2-naphthol (B1666908) moiety is a well-established and privileged scaffold in the construction of such chiral molecules. nih.govacs.org Compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) are cornerstone chiral auxiliaries and ligands, synthesized through the oxidative coupling of 2-naphthol units. chemicalbook.comwikipedia.org

1-(2-Naphthyl)-2-methyl-2-propanol serves as a potential chiral building block for introducing the naphthyl group in a sterically defined manner. The tertiary alcohol group can be derivatized or used to direct reactions, while the bulky naphthyl and methyl groups create a specific chiral environment. This is crucial for synthesizing precursors to complex chiral architectures. For instance, propargylic alcohols containing an arene unit, similar in structure, can undergo electrophilic cyclization to produce a variety of substituted naphthalenes under mild conditions, demonstrating the utility of such scaffolds in building complex aromatic systems. nih.gov The development of methods for preparing chiral alcohols that contain a bi-2-naphthyl moiety underscores the importance of these structures as synthetic intermediates. researchgate.net These building blocks are often converted into more complex chiral ligands or heterocycles for use in asymmetric catalysis. researchgate.net

Ligand Design in Catalysis

The design of effective chiral ligands is a central theme in asymmetric catalysis, with the goal of achieving high enantioselectivity in chemical transformations. Ligands based on the binaphthyl framework are particularly successful due to their C₂-symmetry and stable axial chirality. These ligands, when complexed with transition metals like rhodium, palladium, or iridium, create a chiral pocket that influences the approach of substrates, leading to the preferential formation of one enantiomer over the other. wikipedia.orgnih.govCurrent time information in Bangalore, IN.

The structure of 1-(2-Naphthyl)-2-methyl-2-propanol makes it an interesting precursor for ligand components. The steric bulk of the naphthyl group, combined with the adjacent quaternary carbon, can be exploited to create highly selective catalysts. Modifications of the hydroxyl group can allow for its incorporation into larger ligand backbones, such as phosphine, amine, or N-heterocyclic carbene (NHC) systems. Current time information in Bangalore, IN.mdpi.com The effectiveness of such ligands is often determined by subtle structural changes that affect the electronic and steric properties of the metal center.

Research has shown that the performance of catalysts in asymmetric reactions is highly dependent on the ligand structure, solvent, and other reaction conditions. mdpi.comnih.gov For example, in the enantioselective sulfa-Michael reaction, the choice of a bifunctional organocatalyst and solvent significantly impacts the enantiomeric excess (ee) of the product. mdpi.com

| Entry | Catalyst/Ligand Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Cinchona/Sulfonamide Organocatalyst | Dioxane | High | 83 | mdpi.com |

| 2 | Binaphthyl-Prolinol Ligand | Toluene | 76 | 95 | nih.gov |

| 3 | Chiral N,N′-dioxide–Scandium(III) Complex | Not Specified | Up to 99 | Up to 95:5 er | wikipedia.org |

| 4 | BINOL-derived Bisphosphorus Ligand (Rh-catalyzed) | Not Specified | Not Specified | Up to 99 | Current time information in Bangalore, IN. |

This table illustrates how different catalytic systems, often derived from chiral backbones related to the naphthyl structure, yield varying levels of success in asymmetric reactions. The data is representative of findings in the field.

Precursor for Advanced Materials

The naphthalene (B1677914) moiety is incorporated into various advanced materials due to its unique electronic, optical, and thermal properties. The rigid, planar, and aromatic nature of the naphthyl group can impart desirable characteristics such as high thermal stability, fluorescence, and specific intermolecular interactions (e.g., π–π stacking) to polymers and functional materials. acs.org

Derivatives of 2-naphthol, including alcohols like 1-(2-Naphthyl)-2-methyl-2-propanol, can serve as monomers or functional precursors for a range of advanced materials:

Polymer Insulators: Naphthyl-containing block copolymers have been developed as insulator layer materials for organic thin-film transistors (OTFTs). The naphthyl side groups can induce ordered morphology in the semiconductor layer (e.g., pentacene) through π–π interactions, improving device performance. acs.org

Light-Emitting Polymers: Polymers containing naphthyl substituents, such as poly(N-naphthyl-2,7-carbazole), have been synthesized for use in organic light-emitting diodes (OLEDs). These materials can exhibit high thermal stability and intense blue photoluminescence, making them suitable for display and lighting applications. rsc.org

Hydrogen Storage Materials: Naphthyl-containing conjugated microporous polymers have been investigated for hydrogen storage applications. Doping these polymers can enhance hydrogen binding strength, leading to significantly improved storage performance. nih.gov

Catalytic Supports: Naphthalene-based polymers, synthesized through methods like Friedel–Crafts crosslinking, can be functionalized and used as supports for catalytically active metal nanoparticles (e.g., palladium). nih.gov These heterogeneous catalysts are valuable in cross-coupling reactions, allowing for easy separation and recycling. nih.gov

Functional Polyelectrolytes: Novel polyelectrolytes based on naphthalene diimide have been synthesized for use as cathode interlayers in polymer solar cells. These materials can create a beneficial interface dipole, enhancing the power conversion efficiency of the devices. mdpi.com

The ability to functionalize the alcohol group of 1-(2-Naphthyl)-2-methyl-2-propanol allows for its covalent incorporation into polymer chains via polymerization of corresponding monomers (e.g., naphthyl acrylates), or its attachment to other material scaffolds.

Analytical Methodologies for Research and Development

Chromatographic Separation Techniques (e.g., HPLC, SFC, GC)

Chromatographic techniques are fundamental for the separation and analysis of 1-(2-naphthyl)-2-methyl-2-propanol from reaction mixtures, intermediates, and potential impurities. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 1-(2-naphthyl)-2-methyl-2-propanol. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is a common approach. For structurally similar compounds like naphthalene (B1677914) and naphthols, a C18 column is often employed. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector, leveraging the chromophoric naphthyl group of the molecule.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. This technique is particularly well-suited for the separation of chiral compounds and can be applied to the analysis of 1-(2-naphthyl)-2-methyl-2-propanol.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While the tertiary alcohol structure of 1-(2-naphthyl)-2-methyl-2-propanol may raise concerns about thermal degradation, GC analysis can be feasible, potentially with derivatization to improve volatility and thermal stability. researchgate.net Headspace GC can be a sensitive method for determining residual solvents or volatile impurities. nih.gov The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and identification of separated components. nih.govresearchgate.net

Table 1: Exemplar Chromatographic Conditions for Related Naphthyl Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | Synergi Hydro-RP C18 | 50% (v/v) aqueous acetonitrile | Fluorescence | Analysis of naphthalene and naphthols | nih.gov |

| GC-MS | - | - | Mass Spectrometry | Determination of 1-naphthol (B170400) and 2-naphthol (B1666908) | researchgate.net |

| GC-FID | DB-624 | Nitrogen | Flame Ionization Detector | Analysis of propanol (B110389) isomers | researchgate.netoiv.int |

Enantiomeric Separation and Purity Determination

As 1-(2-naphthyl)-2-methyl-2-propanol is a chiral molecule, the separation and quantification of its enantiomers are of paramount importance, as different enantiomers can exhibit distinct pharmacological activities.

Chiral HPLC is the most common method for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. Another approach involves the use of chiral derivatizing agents to form diastereomers, which can then be separated on a standard achiral column.

The development of chiral separation methods often involves screening different CSPs and mobile phases to achieve optimal resolution. The use of chiral selectors, such as cyclodextrins, in capillary electrophoresis has also been shown to be effective for the enantiomeric separation of related compounds with a naphthyl group. mdpi.com

Table 2: Approaches for Enantiomeric Separation of Related Chiral Compounds

| Technique | Chiral Selector/Stationary Phase | Principle | Application | Reference |

| Chiral HPLC | Chiral Stationary Phases (CSPs) like (R/S)-1,1'-bi-2-naphthol (BINOL) derivatives | Differential interaction between enantiomers and the CSP | Enantioseparation of various chiral solutes | nih.gov |

| Chiral GC | CP-Chirasil-L-Val column | Enantioselective separation after derivatization | Analysis of L-pidolic acid enantiomers | sci-hub.se |

| Capillary Electrophoresis | Cyclodextrins (e.g., β-CD, HP-β-CD) | Formation of transient diastereomeric inclusion complexes | Enantiomeric separation of β-adrenergic antagonists | mdpi.com |

Advanced Purity Assessment and Quantitative Analysis

Beyond routine chromatographic analysis, a comprehensive assessment of purity and accurate quantitative analysis are crucial for drug development.

Purity Assessment involves the identification and quantification of all potential impurities, including process-related impurities, degradation products, and enantiomeric impurities. A combination of analytical techniques is often employed. HPLC with a photodiode array (PDA) detector can provide information about the spectral homogeneity of the main peak, indicating its purity. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Quantitative Analysis is essential for determining the exact amount of 1-(2-naphthyl)-2-methyl-2-propanol in a sample. This is typically achieved using a validated HPLC method with an external standard calibration. The method should be validated for linearity, accuracy, precision, specificity, and robustness according to regulatory guidelines. For trace-level analysis, more sensitive techniques like LC-MS/MS may be required. Quantitative nuclear magnetic resonance (qNMR) spectroscopy can also be used as a primary method for determining purity and concentration without the need for a reference standard of the analyte itself.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Current synthetic approaches to 1-(2-Naphthyl)-2-methyl-2-propanol typically rely on classical Grignard reactions between a 2-naphthyl magnesium halide and acetone (B3395972), or the reaction of 2-lithionaphthalene with acetone. While effective, these methods can be subject to limitations such as the need for strictly anhydrous conditions and the generation of stoichiometric magnesium or lithium salt byproducts. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

| Potential Synthetic Route | Key Advantages | Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced waste, direct synthesis from readily available precursors. | Development of selective catalysts for the direct coupling of naphthalene (B1677914) with isobutylene (B52900) oxide or related C3 synthons. |

| Flow Chemistry Synthesis | Improved safety, scalability, and precise control over reaction parameters. | Optimization of reaction conditions in continuous flow reactors to enhance yield and purity while minimizing reaction time. |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally benign. | Screening for and engineering of enzymes capable of catalyzing the formation of the C-C bond between the naphthalene ring and the propanol (B110389) side chain. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Exploration of photoredox-catalyzed coupling reactions between a suitable naphthalene precursor and a radical precursor for the tertiary alcohol moiety. |

These innovative approaches could provide more sustainable and efficient access to 1-(2-Naphthyl)-2-methyl-2-propanol and its derivatives, paving the way for their broader application.

Exploration of Underinvestigated Reactivity Patterns

The reactivity of 1-(2-Naphthyl)-2-methyl-2-propanol has not been extensively explored beyond its basic characterization. The interplay between the bulky naphthyl group and the tertiary alcohol functionality suggests a rich and potentially unique chemical behavior that warrants further investigation.

Future studies should delve into:

Dehydration and Rearrangement Reactions: A systematic investigation into the acid-catalyzed dehydration of 1-(2-Naphthyl)-2-methyl-2-propanol could lead to the formation of interesting and potentially useful olefinic products. The steric hindrance around the tertiary carbocation intermediate may favor specific rearrangement pathways, leading to novel molecular scaffolds.

Oxidation Chemistry: The selective oxidation of the tertiary alcohol to a ketone is challenging. Research into novel catalytic systems for this transformation would be valuable. Furthermore, oxidative cleavage of the C-C bond between the naphthyl ring and the propanol side chain could provide a synthetic route to other functionalized naphthalene derivatives.

Directed C-H Functionalization: The naphthyl ring offers multiple sites for C-H functionalization. Utilizing the hydroxyl group as a directing group could enable regioselective introduction of various functional groups onto the aromatic core, leading to a diverse library of derivatives.

Advanced Computational Modeling for Complex Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules at an atomic level. nih.gov For 1-(2-Naphthyl)-2-methyl-2-propanol, advanced computational modeling can provide insights into its structure, properties, and potential interactions, guiding future experimental work. nih.gov

| Modeling Technique | Research Objective | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, spectroscopic properties, and reaction mechanisms. | Prediction of NMR and IR spectra, calculation of bond dissociation energies, and modeling of transition states for various reactions. |

| Molecular Dynamics (MD) Simulations | Understanding intermolecular interactions and behavior in different solvent environments. | Simulation of solvation shells, prediction of aggregation behavior, and modeling of interactions with biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or other properties based on molecular structure. nih.gov | Development of models to predict the potential applications of derivatives in areas such as materials science or medicinal chemistry. nih.gov |

These computational approaches can accelerate the discovery of new applications and provide a deeper understanding of the fundamental properties of this compound and its derivatives.

Design and Synthesis of Functionalized Derivatives for Specific Applications

The strategic functionalization of the 1-(2-Naphthyl)-2-methyl-2-propanol scaffold can lead to the development of new molecules with tailored properties for specific applications. The naphthalene moiety serves as a versatile platform for introducing a wide range of functional groups.

Potential areas for the application of novel derivatives include:

Materials Science: Introduction of polymerizable groups (e.g., acrylates, styrenes) could lead to the development of novel polymers with high refractive indices or specific thermal properties, owing to the bulky naphthyl group.

Luminescent Probes: Functionalization with fluorophores or chromophores could result in the creation of fluorescent probes for sensing applications, where the naphthyl group can act as an antenna to modulate the photophysical properties.

Asymmetric Catalysis: The synthesis of chiral derivatives, for example by introducing substituents on the naphthalene ring that create a chiral environment, could lead to new ligands for asymmetric catalysis.

The synthesis of such functionalized derivatives will require the development of regioselective and stereoselective synthetic methodologies. mdpi.comresearchgate.net The exploration of cross-coupling reactions and other modern synthetic techniques will be crucial in this endeavor. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(2-naphthyl)-2-methyl-2-propanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A viable route involves Friedel-Crafts alkylation or nucleophilic substitution, leveraging 2-naphthol derivatives. For example, reacting 2-naphthol with a methyl-substituted propanol precursor (e.g., 2-methyl-2-propanol bromide) in a polar aprotic solvent like DMF with a base (e.g., K₂CO₃) can facilitate oxyanion formation, enhancing electrophilic substitution . Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via ethyl acetate extraction followed by sodium sulfate drying are recommended . Optimize temperature (room temperature to 80°C) and stoichiometry to minimize byproducts.

Q. How can researchers purify and characterize 1-(2-naphthyl)-2-methyl-2-propanol effectively?

- Methodological Answer : Post-synthesis, use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or GC-MS. Structural characterization should include - and -NMR to identify aromatic protons (6.8–8.5 ppm for naphthyl groups) and tertiary alcohol signals (~1.5 ppm for methyl groups) . IR spectroscopy can validate the alcohol O-H stretch (~3200–3600 cm) and naphthyl C=C vibrations (~1600 cm) .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is likely a high-boiling-point liquid or low-melting solid (analogous to 2-methyl-1-phenyl-2-propanol: bp 94–96°C at 10 mmHg, density ~0.979 g/cm³) . Its solubility in polar aprotic solvents (DMF, DMSO) and limited water solubility necessitates solvent selection for reactions. Preferential solubility in ethyl acetate or dichloromethane aids in extraction .

Advanced Research Questions

Q. What stereochemical or conformational effects arise from the naphthyl and methyl substituents in this compound, and how can they be analyzed?

- Methodological Answer : The bulky naphthyl group induces steric hindrance, affecting reaction kinetics and product distribution. Use NOESY NMR to study spatial proximity between methyl and naphthyl protons. Computational modeling (DFT or MD simulations) can predict preferred conformers and quantify torsional strain . Compare experimental NMR data with computed spectra to validate models .

Q. How can researchers assess the systemic toxicity and environmental impact of 1-(2-naphthyl)-2-methyl-2-propanol?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and subchronic exposure studies. Evaluate hepatic/renal effects via histopathology and serum biomarkers (ALT, creatinine) . For environmental risk, perform biodegradability assays (OECD 301) and aquatic toxicity tests on Daphnia magna or algae. Structure-activity relationships (SAR) with naphthalene derivatives (known for respiratory toxicity) should inform hazard classification .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling or oxidation reactions?

- Methodological Answer : Probe Suzuki-Miyaura coupling using the naphthyl group as an aryl donor. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures. For oxidation, test TEMPO/NaOCl systems to convert the alcohol to a ketone, monitoring via IR loss of O-H stretch . Isotopic labeling (e.g., ) can track oxygen transfer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.